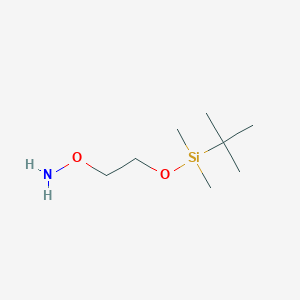
O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine is an organic compound used as an intermediate in various chemical syntheses. It is known for its stability and reactivity, making it a valuable reagent in organic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 2-(hydroxyethyl)hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to amines or other reduced nitrogen-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce primary amines .
Scientific Research Applications
O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application and reaction conditions. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
O-(tert-Butyldimethylsilyl)hydroxylamine: Similar in structure but lacks the ethyl group, making it less versatile in certain reactions.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an aldehyde group instead of a hydroxylamine, leading to different reactivity and applications.
Uniqueness
O-(2-(tert-butyldimethylsilyloxy)ethyl)hydroxylamine is unique due to its combination of stability and reactivity, allowing it to be used in a wide range of chemical and biological applications. Its ability to act as both a nucleophile and electrophile makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H21NO2Si |
|---|---|
Molecular Weight |
191.34 g/mol |
IUPAC Name |
O-[2-[tert-butyl(dimethyl)silyl]oxyethyl]hydroxylamine |
InChI |
InChI=1S/C8H21NO2Si/c1-8(2,3)12(4,5)11-7-6-10-9/h6-7,9H2,1-5H3 |
InChI Key |
MDOWENZBDMUQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


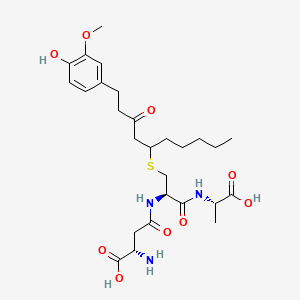
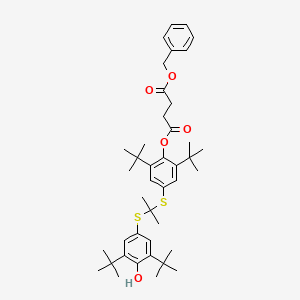
![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
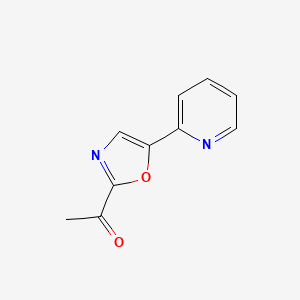
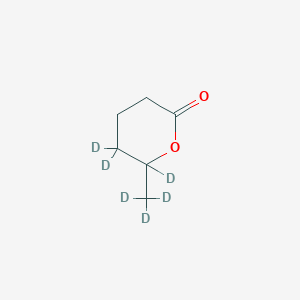
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
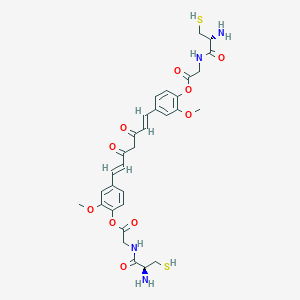
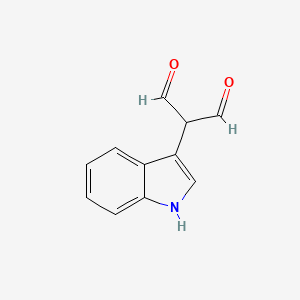
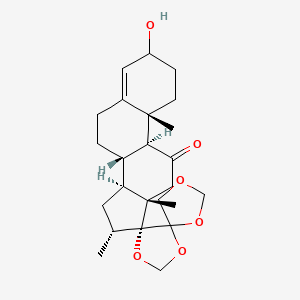
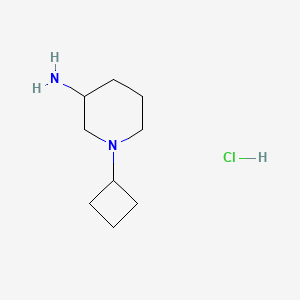

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)
